molecular formula C10H7FOS B6372829 3-Fluoro-4-(thiophen-3-yl)phenol, 95% CAS No. 1261959-58-3

3-Fluoro-4-(thiophen-3-yl)phenol, 95%

Cat. No. B6372829
CAS RN: 1261959-58-3
M. Wt: 194.23 g/mol
InChI Key: PERMPBHNLYVPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(thiophen-3-yl)phenol (or FTPP) is a synthetic compound with a wide range of applications in scientific research. It is a member of the phenol family and is used as a reagent in organic synthesis and analytical chemistry. FTPP is a versatile compound that can be used in the synthesis of various compounds and has been used in the study of biochemical and physiological effects. The purpose of Additionally, this paper will discuss the advantages and limitations of FTPP for lab experiments and provide a list of potential future directions.

Scientific Research Applications

FTPP has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. Additionally, FTPP has been used in the study of biochemical and physiological effects. It has been used to study the mechanisms of action of various drugs, as well as the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of FTPP is not fully understood. However, it is believed that FTPP acts as an inhibitor of several enzymes involved in the metabolism of drugs and other compounds. Additionally, FTPP has been shown to modulate the activity of several proteins involved in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
FTPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes involved in the metabolism of drugs and other compounds. Additionally, FTPP has been shown to modulate the activity of several proteins involved in the regulation of biochemical and physiological processes. Furthermore, FTPP has been used in the study of the effects of various drugs on the nervous system, as well as the effects of various compounds on the immune system.

Advantages and Limitations for Lab Experiments

FTPP has several advantages for lab experiments. It is a simple and efficient reagent that can be used in the synthesis of various compounds. Additionally, FTPP is a versatile compound that can be used in the study of biochemical and physiological effects. However, there are some limitations to the use of FTPP in lab experiments. FTPP is a toxic compound and must be handled with care. Additionally, FTPP is a volatile compound and must be stored in a cool, dry place.

Future Directions

There are several potential future directions for the use of FTPP in scientific research. FTPP could be used in the development of novel compounds for the treatment of various diseases. Additionally, FTPP could be used to study the mechanisms of action of various drugs and other compounds. Furthermore, FTPP could be used to study the biochemical and physiological effects of various compounds on the immune system and the nervous system. Finally, FTPP could be used to develop new methods of synthesis for various compounds.

Synthesis Methods

FTPP is synthesized through a two-step process. The first step involves the reaction of 3-fluorothiophenol with an alkyl halide in the presence of a base. This reaction produces 3-fluoro-4-(thiophen-3-yl)phenol. The second step involves the oxidation of the intermediate product with hydrogen peroxide in the presence of a base to yield the desired product. This method is simple and efficient, and the product can be obtained in high yield.

properties

IUPAC Name

3-fluoro-4-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FOS/c11-10-5-8(12)1-2-9(10)7-3-4-13-6-7/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERMPBHNLYVPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684081
Record name 3-Fluoro-4-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-58-3
Record name Phenol, 3-fluoro-4-(3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261959-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.